

A Head-to-Head Comparison of Fenofibrate Formulations: Bioavailability and Pharmacokinetics

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Compound of Interest		
Compound Name:	Fenirofibrate	
Cat. No.:	B1672508	Get Quote

The evolution of fenofibrate formulations has been primarily driven by the need to enhance bioavailability and mitigate the food-drug interaction associated with its high lipophilicity and poor water solubility.[1][2] Fenofibrate, a prodrug, is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid, which is responsible for its therapeutic effects through the activation of peroxisome proliferator-activated receptor alpha (PPAR α).[1][3] This guide provides a detailed comparison of the bioavailability of different fenofibrate formulations, supported by experimental data for researchers, scientists, and drug development professionals.

Early formulations of fenofibrate required co-administration with meals to maximize absorption. [2] To overcome this limitation, advancements in formulation technology, such as micronization and nanocrystallization, have led to significant improvements in bioavailability by increasing the drug's surface area. The development of a choline salt of fenofibric acid represents a further step to enhance solubility and absorption.

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for different fenofibrate formulations, derived from various bioequivalence and comparative bioavailability studies. These studies typically measure the concentration of the active metabolite, fenofibric acid, in the plasma.



Formulation Type	Dose (mg)	Cmax (µg/mL)	AUC (μg·h/mL)	Key Findings & Dose Equivalenc e	Citations
Micronized	200	3.05	88.2 (AUC0- ∞)	Bioequivalent to a 200mg generic formulation. Requires food for optimal absorption.	
Nanocrystal	160	-	-	Bioequivalent to 200mg micronized formulation under fed conditions. Can be taken without regard to meals.	
Nanocrystal	54	-	-	Bioequivalent to 67mg micronized formulation.	
Fenofibric Acid (Choline Salt)	135	Lower Cmax than 145mg nanocrystal fenofibrate	4.4% higher exposure (AUC) than 145mg nanocrystal fenofibrate	Has the highest bioavailability among marketed formulations and can be taken without	



			regard to meals.
Generic Immediate 200 Release	3.08	94.5 (AUC0- ∞)	Demonstrate d bioequivalenc e to a 200mg reference product.

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. Values are mean unless otherwise stated.

Experimental Protocols

The assessment of bioavailability and bioequivalence of fenofibrate formulations is conducted through rigorous, well-defined clinical trials. A typical study design is a single-dose, randomized, open-label, two-period crossover study in healthy adult volunteers.

Study Population:

- Healthy adult male and/or female volunteers.
- Subjects are typically screened for health status through physical examinations, electrocardiograms, and clinical laboratory tests.

Study Design:

- Randomization: Participants are randomly assigned to one of two treatment sequences. For
 example, in a two-formulation comparison (Test vs. Reference), Sequence 1 would be Test
 formulation in Period 1 followed by Reference formulation in Period 2, and Sequence 2
 would be the reverse.
- Dosing: A single oral dose of the specified fenofibrate formulation is administered.
 Depending on the formulation being tested, it may be given under fasting or fed conditions (typically a high-fat meal).



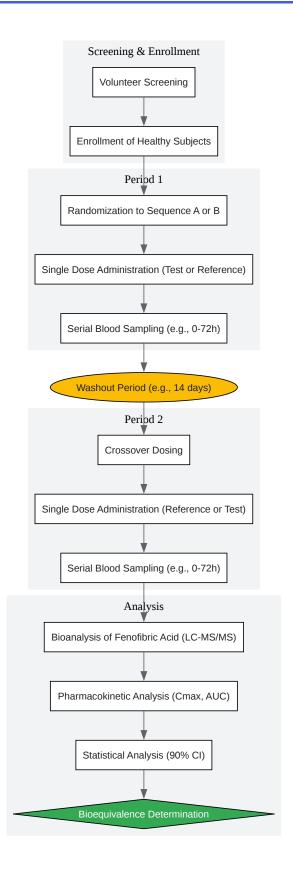
- Washout Period: A washout period of sufficient duration (e.g., 14 days) separates the two
 treatment periods to ensure complete elimination of the drug from the body before the next
 administration.
- Blood Sampling: Serial blood samples are collected at predefined time points before dosing (0 hours) and up to 72 hours or more post-dose.
- Bioanalysis: Plasma concentrations of the active metabolite, fenofibric acid, are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The parent drug, fenofibrate, is often present in concentrations too low to be accurately measured.

Pharmacokinetic Analysis:

- Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.
- The primary endpoints for bioequivalence assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUClast) or to infinity (AUC0-∞).
- Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax and AUC fall within the regulatory limits, typically 80% to 125%.

Visualizations

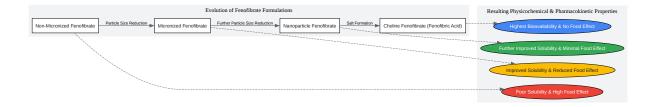




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Bioequivalence Study Experimental Workflow





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Logical Progression of Fenofibrate Formulations

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